(Z)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-ethylsulfamoyl)benzamide
Description
The compound “(Z)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-ethylsulfamoyl)benzamide” is a synthetic benzamide derivative featuring a benzo[d]thiazole core substituted with an acetamido group at position 6 and a methyl group at position 2. The benzamide moiety is further modified at the para position with a sulfamoyl group bearing N-butyl and N-ethyl substituents. The (Z)-configuration of the imine bond is critical for maintaining planar geometry, which may enhance binding affinity to biological targets.
Synthetic routes for analogous benzamide derivatives often involve condensation reactions between enaminones and active methylene compounds or nucleophilic reagents like hydroxylamine hydrochloride, as demonstrated in related studies . Characterization typically employs IR spectroscopy (for carbonyl and sulfonamide groups), NMR (for aromatic and substituent proton environments), and mass spectrometry (for molecular ion confirmation).
Properties
IUPAC Name |
N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-[butyl(ethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4S2/c1-5-7-14-27(6-2)33(30,31)19-11-8-17(9-12-19)22(29)25-23-26(4)20-13-10-18(24-16(3)28)15-21(20)32-23/h8-13,15H,5-7,14H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMHRTIQPOFKSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-ethylsulfamoyl)benzamide is a complex organic compound with potential biological activities. Its structure features a benzothiazole ring, acetamido group, and a sulfamoyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C₃₈H₄₈N₄O₄S₂, with a molecular weight of 488.62 g/mol. The presence of multiple functional groups allows for diverse interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₃₈H₄₈N₄O₄S₂ |
| Molecular Weight | 488.62 g/mol |
| CAS Number | 1164535-78-7 |
| Solubility | Not available |
The biological activity of this compound may involve several mechanisms:
- Antimicrobial Activity : Compounds with a benzothiazole moiety have been reported to exhibit antimicrobial properties. The thiazole ring can interact with bacterial enzymes, potentially inhibiting their function.
- Anticonvulsant Effects : Similar compounds have shown anticonvulsant activity in various studies. The structural similarity to known anticonvulsants suggests that this compound may also possess such properties.
- CNS Activity : Research indicates that benzothiazole derivatives can affect the central nervous system (CNS), potentially acting as depressants or stimulants depending on their structure.
Research Findings and Case Studies
Recent studies have explored the biological activity of related benzothiazole compounds:
- A series of 1,3-benzothiazol-2-yl benzamides were synthesized and evaluated for their anticonvulsant properties. These compounds showed significant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests without notable neurotoxicity .
- Another study highlighted the synthesis of benzothiazole-based anti-tubercular compounds, demonstrating promising in vitro and in vivo activity against Mycobacterium tuberculosis .
Predictive Models for Biological Activity
Predictive models like PASS (Prediction of Activity Spectra for Substances) suggest potential interactions with various biological targets based on structural characteristics. These models indicate that this compound may exhibit a range of activities, including:
- Antimicrobial
- Anticancer
- Anticonvulsant
Comparative Analysis with Related Compounds
The unique combination of functional groups in this compound distinguishes it from others in its class. A comparison with structurally similar compounds reveals the following:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Aminobenzothiazole | Thiazole ring | Antimicrobial |
| Sulfanilamide | Sulfamoyl group | Antibacterial |
| Benzamide derivatives | Amide bond | Anticancer |
This table illustrates how specific structural features contribute to the biological activity of these compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of the target compound, a comparative analysis with structurally related benzamide derivatives is provided below. Key differences lie in heterocyclic cores, substituent groups, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Heterocycles: The target compound’s benzo[d]thiazole core contrasts with the thiadiazole-pyridine hybrids in compounds 6, 8a, and 8b. Thiazoles are known for enhanced metabolic stability compared to thiadiazoles, which may influence pharmacokinetics .
The 6-acetamido group may engage in hydrogen bonding, a feature absent in phenyl-substituted analogs like compound 4.
Thermal Stability :
- Melting points for thiadiazole derivatives (160–290°C) suggest high crystallinity, whereas the target compound’s melting point is unreported but likely influenced by the flexible sulfamoyl side chain.
Spectral Signatures :
- IR spectra for all compounds show C=O stretches between 1600–1720 cm⁻¹, consistent with benzamide and acetyl/ester functionalities. The target compound’s sulfonamide group may exhibit additional S=O stretches near 1350–1150 cm⁻¹, absent in analogs .
Synthetic Yields :
- Yields for analogs 6, 8a, and 8b range from 70–80%, suggesting efficient condensation protocols. The target compound’s synthesis may require optimization due to steric hindrance from the bulky sulfamoyl group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
